6-(2-Dimethylaminoethoxy)-1-tetralone
Description
Properties
CAS No. |
62325-06-8 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H19NO2/c1-15(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)16/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
CAIDTRYYHGGEMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1-Tetralone Derivatives
Substituent Position and Type
The biological activity of 1-tetralone derivatives is highly dependent on the position and nature of substituents:
Key Observations:
- C6 vs. C7 Substitution: Substitution at C7 (e.g., benzyloxy) often yields stronger monoamine oxidase (MAO) inhibition compared to C6-substituted derivatives. For example, 7-benzyloxy-1-tetralone derivatives exhibit IC₅₀ values < 1 µM for MAO-B, whereas C6-substituted analogs generally show reduced potency .
- Dimethylaminoethoxy Group: The dimethylaminoethoxy substituent at C6 introduces steric bulk and basicity, which may affect membrane permeability and target binding.
MAO Inhibition
- 7-Substituted Derivatives : 7-Benzyloxy-1-tetralone derivatives demonstrate superior MAO-B selectivity and potency, attributed to optimal interactions with the enzyme’s substrate cavity .
- 6-Substituted Derivatives : 6-Methoxy and 6-hydroxy analogs show moderate MAO inhibition but are more commonly used as synthetic intermediates. For example, 6-hydroxy-1-tetralone is a precursor for 5-chloromethyl derivatives with antileishmanial activity .
- The dimethylamino group could mimic amine-containing MAO inhibitors like rasagiline .
ROS Inhibition
- 6-Amino-1-tetralone Chalcones: Derivatives with an amino group at C6 (e.g., compound 18 in ) exhibit potent ROS inhibition in LPS-stimulated macrophages (IC₅₀ = 0.25 µM). This highlights the importance of electron-donating groups at C6 for antioxidant activity .
Preparation Methods
Reaction Mechanism and Conditions
In the patented method (CN111333494A), anisole is dissolved in a solvent such as dichloroethane, followed by the addition of a Lewis acid (e.g., aluminum chloride) and slow dropwise addition of an acylating agent like acetyl chloride. The reaction proceeds via electrophilic substitution at the para position of the methoxy group, forming a γ-arylbutyryl chloride intermediate. Subsequent intramolecular cyclization under controlled temperatures yields 6-methoxy-1-tetralone.
Key parameters:
Yield and Purity Optimization
The crude product is purified via solvent extraction and recrystallization. Using a 1:1 mixture of isopropanol and petroleum ether for recrystallization achieves a purity of 99.1% with an 85.8% molar yield. Suboptimal temperature control during cyclization reduces yield to 73.5% and introduces 8.9% isomer contamination.
Oxidation of 6-Methoxy-1-Tetralol
A green chemistry approach utilizes the oxidation of 6-methoxy-1-tetralol (the alcohol precursor) to the ketone. The method reported in ChemicalBook employs iodobenzene diacetate (IBX) and Oxone in a micellar medium.
Micellar Catalysis with CTAB
In a water-based system, cetyltrimethylammonium bromide (CTAB) forms micelles that solubilize the alcohol substrate. Oxidation with IBX (0.01 equiv.) and Oxone (1.1 equiv.) at room temperature achieves a 91% yield of 6-methoxy-1-tetralone within 2 hours.
Advantages:
-
Eliminates organic solvents.
-
CTAB enhances reaction kinetics by concentrating reactants at the micelle interface.
Dehydrogenation of 6-Methoxy-1-Tetralone Derivatives
While dehydrogenation typically converts tetralones to naphthols, studies in the Canadian Journal of Chemistry reveal side reactions relevant to functional group stability.
Palladium-Catalyzed Dehydrogenation
Dehydrogenation of 6-methoxy-1-tetralone using palladium-carbon (30%) at 280–300°C under CO₂ yields 6-methoxy-1-naphthol. This side reaction underscores the need for inert atmospheres during high-temperature steps in tetralone synthesis.
Comparative Analysis of Synthetic Routes
Industrial-Scale Purification Strategies
Post-synthesis purification is critical for pharmaceutical-grade 6-methoxy-1-tetralone. The patented method employs a multistep process:
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for introducing alkoxyamine substituents (e.g., 2-dimethylaminoethoxy) into tetralone scaffolds?
- Methodological Answer : Alkoxyamine groups are typically introduced via nucleophilic substitution of halogenated tetralone intermediates. For example, bromination of tetralone derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (-78°C) generates brominated intermediates . Subsequent substitution with dimethylaminoethoxy groups can be achieved using sodium methoxide and copper(I) iodide in DMF under reflux conditions, as demonstrated in analogous methoxylation reactions . Purification via silica gel chromatography is critical to isolate the desired product.
Q. Which analytical techniques are essential for structural confirmation of 6-(2-dimethylaminoethoxy)-1-tetralone?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O) functional groups. Mass spectrometry (MS) provides molecular weight validation, while thin-layer chromatography (TLC) monitors reaction progress . Elemental analysis ensures purity and stoichiometric consistency .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation or alkoxy substitution in tetralone derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by reaction conditions and catalysts. For bromination, low temperatures (-78°C) and solvents like toluene minimize side reactions . Copper(I) iodide in DMF enhances nucleophilic substitution efficiency for bulky groups like dimethylaminoethoxy by stabilizing transition states . Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design .
Q. What strategies mitigate low yields during large-scale synthesis of aminoalkoxy-tetralones for preclinical studies?
- Methodological Answer : Optimizing reaction scalability requires:
- Reagent Selection : Avoiding hazardous reagents (e.g., diazoketones) and replacing them with safer alternatives like KMnO₄ for oxidations .
- Process Efficiency : Reducing reflux times (e.g., from 24 hours to shorter durations) via microwave-assisted synthesis or flow chemistry .
- Purification : Scaling column chromatography using automated systems or alternative methods like crystallization .
Q. How do competing side reactions (e.g., over-oxidation or dimerization) impact synthesis, and how are they controlled?
- Methodological Answer : Over-oxidation of tetralones can occur with strong oxidizing agents like CrO₃. Controlled stoichiometry and low temperatures (15–20°C) minimize this . Dimerization is suppressed by using dilute reaction conditions and radical inhibitors. Real-time monitoring via TLC or in-situ IR helps detect intermediates early .
Q. What alternative synthetic routes exist if direct substitution fails to introduce the dimethylaminoethoxy group?
- Methodological Answer : If nucleophilic substitution is ineffective, consider:
- Protection-Deprotection : Temporarily protecting the ketone group with ethylene glycol, followed by alkylation and deprotection .
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) to introduce aminoethoxy groups via aryl halide intermediates .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar tetralone syntheses: How should researchers validate protocols?
- Methodological Answer : Variability often stems from reagent purity, solvent dryness, or subtle procedural differences (e.g., cooling rates). Reproducibility requires strict adherence to documented protocols, including pre-drying solvents over anhydrous MgSO₄ and standardizing equipment (e.g., Dean-Stark traps for azeotropic removal of water) . Cross-referencing multiple literature sources (e.g., ) helps identify critical steps affecting yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
